molecular formula C16H19NO3 B2407360 tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate CAS No. 1190222-93-5

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate

Cat. No.: B2407360
CAS No.: 1190222-93-5
M. Wt: 273.332
InChI Key: GNTKEEZUTBEJTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate typically involves the protection of 3-(furan-2-yl)benzylamine with a BOC group. This can be achieved by reacting 3-(furan-2-yl)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The BOC group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing pathways related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-BOC 3-(Furan-2-yl)phenylamine
  • N-BOC 3-(Thiophen-2-yl)benzylamine
  • N-BOC 3-(Pyridin-2-yl)benzylamine

Uniqueness

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-12-6-4-7-13(10-12)14-8-5-9-19-14/h4-10H,11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTKEEZUTBEJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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